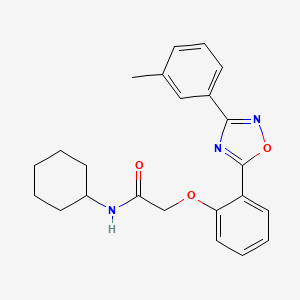

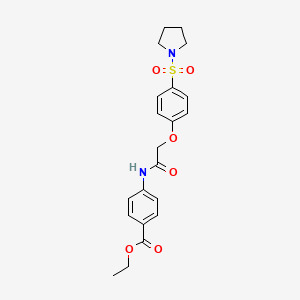

N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

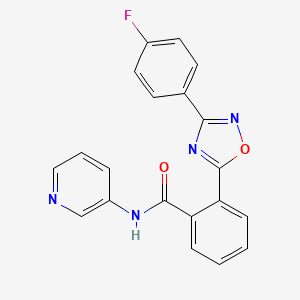

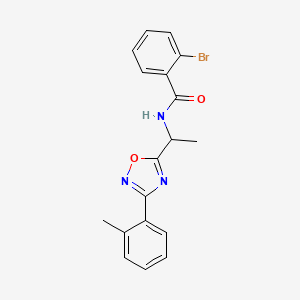

“N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide” is a complex organic compound. It contains a quinoline ring, which is a heterocyclic compound with a wide range of biological and pharmacological activities . The quinoline ring is an important construction motif for the development of new drugs .

Synthesis Analysis

The synthesis of quinoline derivatives has been extensively studied. Numerous synthetic routes have been developed due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis

The molecular structure of “N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide” would be complex due to the presence of multiple functional groups. The quinoline ring is an aromatic nitrogen-containing heterocyclic compound .Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . It forms salts with acids and exhibits reactions similar to benzene and pyridine .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide” would depend on the specific structure of the compound. Quinoline is a weak tertiary base, it forms salts with acids and exhibits reactions similar to benzene and pyridine .Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

Quinoline derivatives, such as the compound , have been found to exhibit antimalarial activity . They could potentially be used in the development of new drugs for the treatment of malaria.

Anticancer Activity

Quinoline derivatives have shown promise in the field of oncology . They have been found to exhibit anticancer activity, making them potential candidates for the development of new cancer therapies.

Antibacterial Activity

The antibacterial activity of quinoline derivatives has been well-documented . These compounds could potentially be used in the development of new antibacterial drugs.

Antifungal Activity

Quinoline derivatives have also been found to exhibit antifungal activity . This suggests potential applications in the treatment of fungal infections.

Anti-inflammatory and Analgesic Activities

Quinoline derivatives have been found to exhibit anti-inflammatory and analgesic activities . This suggests potential applications in the treatment of conditions involving inflammation and pain.

Cardiovascular Activity

Quinoline derivatives have been found to exhibit cardiovascular activity . This suggests potential applications in the treatment of cardiovascular diseases.

Central Nervous System Activity

Quinoline derivatives have been found to exhibit activity in the central nervous system . This suggests potential applications in the treatment of neurological disorders.

Hypoglycemic Activity

Quinoline derivatives have been found to exhibit hypoglycemic activity . This suggests potential applications in the treatment of diabetes.

Wirkmechanismus

Target of Action

It’s known that quinoline derivatives, which this compound is a part of, have a wide range of biological and pharmacological activities . They are known to interact with various targets, including enzymes, receptors, and transporters, which play crucial roles in numerous biological processes.

Mode of Action

Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . They can form salts with acids and exhibit reactions similar to benzene and pyridine . These interactions can lead to changes in the function of their targets, thereby exerting their therapeutic effects.

Biochemical Pathways

Quinoline derivatives are known to exhibit a broad range of biological activities, suggesting that they may affect multiple biochemical pathways . These could include pathways related to antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

Result of Action

Given the wide range of biological activities associated with quinoline derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

4-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2/c1-17-11-13-18(14-12-17)24(28)26(21-8-3-2-4-9-21)16-20-15-19-7-5-6-10-22(19)25-23(20)27/h2-15H,16H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDYKDRWYWZUAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

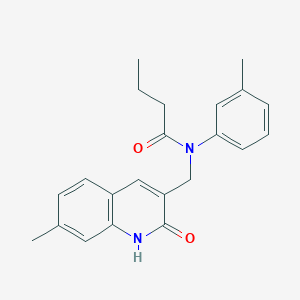

![8-bromo-5-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7686216.png)